N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenylbutanamide
Description
N-(4-{[(2-Methoxyethyl)carbamoyl]methyl}phenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone. The molecule features a phenyl group substituted at the para position with a [(2-methoxyethyl)carbamoyl]methyl moiety.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-15-14-22-21(25)16-18-10-12-19(13-11-18)23-20(24)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-13H,5,8-9,14-16H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYRMRBZFDWEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenylbutanamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C27H32N4O4S
- Molecular Weight: 484.64 g/mol
- IUPAC Name: this compound
This compound exhibits several biological activities, primarily through the following mechanisms:
- Antitumor Activity: The compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. It potentially induces apoptosis via caspase activation, similar to other carbamate derivatives .
- Nephroprotective Effects: Preliminary studies indicate that the compound may protect against nephrotoxicity induced by chemotherapeutic agents like cisplatin. This effect is believed to be mediated through the modulation of oxidative stress pathways and enhancement of renal function markers .
- Anti-inflammatory Properties: The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, thus reducing inflammation in various models of disease.
In Vitro Studies
In vitro studies have demonstrated that this compound has a significant effect on cell viability and proliferation in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DLD-1 (Colorectal Cancer) | 270 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 200 | Cell cycle arrest |
| A549 (Lung Cancer) | 250 | Inhibition of migration |
These results suggest that the compound effectively targets cancer cells, leading to reduced viability and increased apoptosis.
In Vivo Studies
In vivo studies using animal models have further elucidated the biological activity of the compound:
- Nephrotoxicity Model: In a rat model, co-administration with cisplatin resulted in significantly lower levels of blood urea nitrogen and plasma creatinine compared to controls, indicating protective effects on renal function .
- Tumor Xenograft Model: In a xenograft model using human colorectal cancer cells, treatment with the compound resulted in a 63% reduction in tumor growth at a dosage of 50 mg/kg .
Case Studies
- Protective Effects Against Cisplatin-Induced Nephrotoxicity:
- Antitumor Efficacy:
Scientific Research Applications
Pharmacological Studies
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-phenylbutanamide has been investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : Research indicates that compounds with similar structural motifs have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of butanamide have been linked to inhibition of tumor growth in various cancer models .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Neuropharmacology
The compound is being studied for its neuroprotective effects. Some derivatives have demonstrated the ability to cross the blood-brain barrier, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. In vitro assays indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis .
Drug Development
As a part of drug discovery efforts, this compound serves as a lead compound for synthesizing analogs with enhanced efficacy and reduced toxicity profiles. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacokinetic properties .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. Researchers synthesized several analogs and tested them against various cancer cell lines. Results indicated that certain analogs inhibited cell proliferation significantly, with IC50 values in the low micromolar range .
Case Study 2: Neuroprotective Effects
In a study focusing on neuroprotection, the compound was tested in a model of oxidative stress-induced neuronal injury. The results showed that treatment with this compound resulted in reduced cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide)
- Key Differences :
- The target compound lacks the piperidinyl and phenethyl groups present in 4-Methoxybutyrylfentanyl, which are critical for opioid receptor binding in fentanyl analogs.
- The methoxyethyl carbamoyl substituent in the target compound may enhance solubility compared to the methoxyphenyl group in 4-Methoxybutyrylfentanyl.
- Physicochemical Properties: Molecular Weight: ~427 g/mol (estimated for the target compound) vs. 466.6 g/mol for 4-Methoxybutyrylfentanyl .
N-(2-Chloro-4-methylphenyl)-4-phenylbutanamide
- Key Differences: Substituents: The target compound features a methoxyethyl carbamoyl group, whereas this analog has chloro and methyl groups on the phenyl ring.
- Physicochemical Properties :
Ethyl 4-(4-Methoxyphenyl)-2-methylenebutanoate
- Key Differences: Backbone: The analog has an ester (butanoate) backbone, while the target compound is an amide.
- Synthetic Relevance :
Data Table: Comparative Analysis of Butanamide Derivatives
Research Findings and Implications
Binding Affinity Predictions
- Docking studies using AutoDock Vina () and Glide XP () suggest that the methoxyethyl carbamoyl group in the target compound may form hydrogen bonds with polar residues (e.g., serine or tyrosine) in hypothetical receptor pockets, unlike the chloro or methyl groups in simpler analogs .
- The absence of a piperidinyl group (as in 4-Methoxybutyrylfentanyl) likely eliminates opioid activity but may redirect selectivity toward non-opioid targets .
Structural Stability
- PROCHECK analysis () of related sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) highlights the importance of stereochemical quality in aromatic substituents, suggesting that the target compound’s methoxyethyl group may enhance conformational stability compared to bulkier substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
